molecular formula C6H6ClFN2O2 B2385014 4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride CAS No. 2260937-10-6

4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2385014
CAS No.: 2260937-10-6
M. Wt: 192.57
InChI Key: HKXMTCOHHKRUPS-UHFFFAOYSA-N
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Description

4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C6H5FN2O2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution and subsequent salt formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid, bases such as sodium hydroxide, and oxidizing agents like potassium permanganate. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and specificity, making it a valuable tool in medicinal chemistry. The pathways involved often include inhibition of enzyme activity or modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-fluoropyridine-2-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-5-fluoropyridine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2.ClH/c7-3-2-9-5(6(10)11)1-4(3)8;/h1-2H,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXMTCOHHKRUPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(=O)O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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